![molecular formula C15H24N2O B3845191 2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B3845191.png)
2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol
Descripción general
Descripción
2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol can be achieved through several methods. One common approach involves the Mannich reaction, which incorporates the piperazine ring into biologically active compounds . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of basic conditions and specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholinesterase inhibitor, which is a common target in the treatment of neurodegenerative diseases like Alzheimer’s . The compound may inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the brain and improved cognitive function.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanol
- 2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethanol
- 2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanol
Uniqueness
2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can make it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-14-3-5-15(6-4-14)13-17-9-7-16(8-10-17)11-12-18/h3-6,18H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFQRFTYETXGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N'-[1-(2,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B3845113.png)
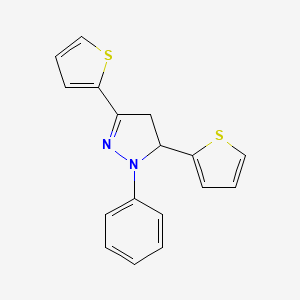
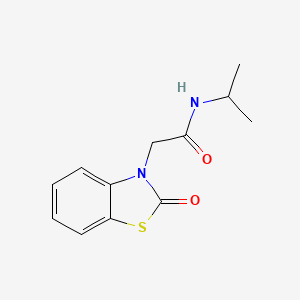
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B3845142.png)
![2-[(3,5-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B3845149.png)
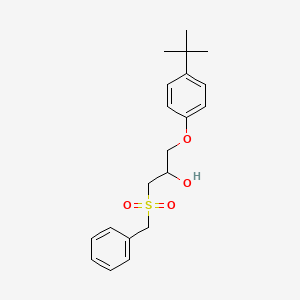
![1-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B3845152.png)
![4-[(2-Phenoxyacetyl)amino]benzoic acid](/img/structure/B3845156.png)
![13-prop-2-enyl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B3845160.png)
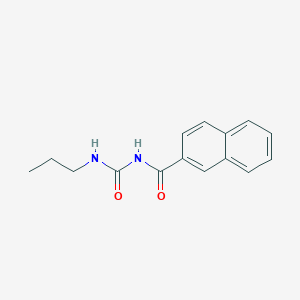
![ETHYL 2-[(2-METHYL-3-NITROPHENYL)FORMAMIDO]ACETATE](/img/structure/B3845190.png)
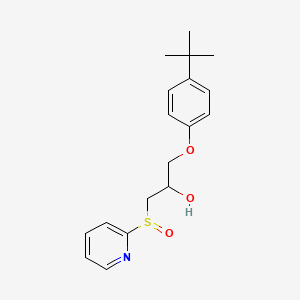
![2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[1-(hydroxymethyl)-2,2-dimethylpropyl]-2-methylpropanamide](/img/structure/B3845204.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B3845209.png)
